molecular formula C18H22N4OS B2379825 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide CAS No. 1904015-60-6

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B2379825
CAS No.: 1904015-60-6
M. Wt: 342.46
InChI Key: RXHMSHVKEXTEEY-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a quinazoline ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives.

    Coupling with Thiophene-2-carboxamide: The final step involves coupling the quinazoline-piperidine intermediate with thiophene-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinazoline or thiophene rings.

    Reduction: Reduced forms of the quinazoline or thiophene rings.

    Substitution: Substituted quinazoline or thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide exhibit significant antimicrobial properties.

  • Mechanism of Action : The presence of the piperidine ring enhances the compound's ability to interact with bacterial cell membranes and enzymes, leading to increased efficacy against various pathogens.
  • Evaluation Studies : In vitro studies have demonstrated that derivatives of tetrahydroquinazoline possess substantial antibacterial properties. For example, certain derivatives were effective against multiple strains of bacteria, indicating the potential for developing new antimicrobial agents from this class of compounds .

Anticancer Activity

The compound has also been evaluated for its anticancer potential.

  • Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer), compounds derived from similar structures have shown promising results in inhibiting cell proliferation .
  • Structure–Activity Relationship : The unique structural components of this compound contribute to its ability to inhibit tumor growth. The tetrahydroquinazoline and thiophene moieties are believed to play a critical role in modulating biological pathways associated with cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored the antimicrobial effects of various tetrahydroquinazoline derivatives. Among these, a derivative closely related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural elements like the piperidine ring in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Screening

In another research effort documented in the Journal of Medicinal Chemistry, compounds structurally similar to this compound were screened against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-naphthamide
  • 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to other similar compounds.

Biological Activity

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tetrahydroquinazoline moiety , a piperidine ring , and a thiophene-2-carboxamide group . The molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 366.46 g/mol. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival, such as dihydrofolate reductase and pantothenate kinase. These enzymes play essential roles in folate metabolism and coenzyme A biosynthesis, respectively.
  • Receptor Modulation : Preliminary studies suggest that the compound may act as an antagonist at certain G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways related to cancer and neurodegenerative diseases.

Anticancer Potential

The compound's ability to modulate signaling pathways associated with cell proliferation and apoptosis positions it as a candidate for anticancer therapies. Studies have shown that related compounds can inhibit tumor growth by interfering with key cellular processes involved in cancer progression.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Inhibition of Toxin Activity : A study highlighted the efficacy of similar compounds in protecting human lung cells from toxin-induced damage, demonstrating protective effects at concentrations ranging from 2.9–16.7 μM .
  • Antiviral Properties : Compounds with analogous structures have shown promise in inhibiting viral replication mechanisms, suggesting potential applications in antiviral drug development .
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties by modulating neurogenic pathways, indicating their potential use in treating neurodegenerative conditions.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against Staphylococcus aureus, etc.
AnticancerModulates signaling pathways; inhibits tumor growth
Enzyme InhibitionInhibits dihydrofolate reductase and pantothenate kinase
NeuroprotectiveModulates neurogenic pathways

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(16-6-3-11-24-16)21-13-7-9-22(10-8-13)17-14-4-1-2-5-15(14)19-12-20-17/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHMSHVKEXTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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